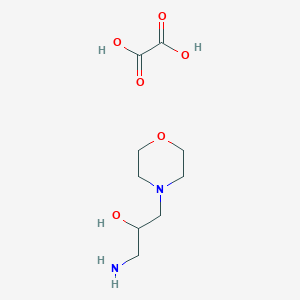

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

Descripción

Systematic Nomenclature and Chemical Abstract Service Registry Information

The compound 1-amino-3-morpholin-4-ylpropan-2-ol oxalate possesses a well-defined nomenclature system that reflects its complex molecular structure. The Chemical Abstract Service has assigned this oxalate salt the registry number 1078162-98-7, which serves as its unique identifier in chemical databases and regulatory systems. This registry number specifically corresponds to the oxalate salt form, distinguishing it from the free base compound.

The free base component of this salt, 1-amino-3-morpholin-4-ylpropan-2-ol, carries its own distinct Chemical Abstract Service registry number of 39849-45-1. This separate identification system allows researchers and regulatory agencies to differentiate between the various forms of the compound, including different salt formations and the neutral base molecule. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the morpholine ring system providing the core structural framework for naming purposes.

Alternative naming conventions for this compound include 1-amino-3-(morpholin-4-yl)propan-2-ol oxalate and 1-amino-3-(4-morpholinyl)-2-propanol ethanedioate. These variations in nomenclature reflect different approaches to describing the morpholine substituent and the oxalic acid component. The ethanedioate designation specifically refers to the systematic name for oxalic acid, emphasizing the dicarboxylic acid nature of the salt-forming component.

Propiedades

IUPAC Name |

1-amino-3-morpholin-4-ylpropan-2-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.C2H2O4/c8-5-7(10)6-9-1-3-11-4-2-9;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZLACWMFRPUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- 3-Chloropropanol or 3-hydroxypropanol derivatives serve as common starting points.

- Morpholine is introduced typically by nucleophilic substitution at the 3-position.

- Amino group introduction may be achieved via reductive amination or displacement reactions.

Representative Synthetic Route

A typical synthetic route may proceed as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection or activation of 3-hydroxypropanol | Use of tosyl chloride or mesyl chloride | Formation of 3-tosyl or 3-mesyl propanol |

| 2 | Nucleophilic substitution with morpholine | Morpholine, base (e.g., K2CO3), solvent (e.g., DMF), heat | Formation of 3-morpholinylpropanol derivative |

| 3 | Introduction of amino group at C-1 | Reductive amination with ammonia or amine source, reducing agent (e.g., NaBH4) | Formation of 1-amino-3-morpholinylpropan-2-ol |

| 4 | Salt formation with oxalic acid | Reaction with oxalic acid in suitable solvent (e.g., ethanol or water) | Formation of oxalate salt |

This route is consistent with general procedures for preparing amino alcohols functionalized with morpholine, as indicated in related patent literature describing similar morpholinyl propanol compounds.

Preparation of the Oxalate Salt

The oxalate salt is prepared by reacting the free base 1-amino-3-morpholin-4-ylpropan-2-ol with oxalic acid under controlled conditions to ensure purity and crystallinity. This step improves the compound’s physicochemical properties for pharmaceutical applications.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, methanol, or water | Choice affects crystallization |

| Temperature | Ambient to 50°C | Controlled to optimize yield |

| Molar ratio | 1:1 (amine:oxalic acid) | Stoichiometric balance |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Isolation | Filtration, washing, drying | Yields crystalline oxalate salt |

The oxalate salt formation is a straightforward acid-base reaction, typically yielding a stable crystalline solid suitable for further pharmaceutical formulation.

Analytical and Research Findings on Preparation

Purity and Yield

- High purity (>98%) of 1-amino-3-morpholin-4-ylpropan-2-ol oxalate is achievable through careful control of reaction conditions and purification steps.

- Yields for the nucleophilic substitution step range from 70% to 90%, depending on the reaction scale and reagent quality.

- Salt formation yields are typically quantitative due to the straightforward acid-base reaction.

Stereochemistry Considerations

- The compound contains a chiral center at the propanol carbon (C-2).

- Enantiomeric purity is crucial for biological activity; thus, chiral resolution or asymmetric synthesis methods may be employed.

- Diastereomeric salt formation with oxalic acid can aid in chiral separation if needed.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Activation of hydroxy group | Tosylation or mesylation | Tosyl chloride, pyridine | 85–90 | Facilitates nucleophilic attack |

| Morpholine substitution | Nucleophilic substitution | Morpholine, K2CO3, DMF, 60–80°C | 70–85 | Critical for morpholine introduction |

| Amino group introduction | Reductive amination | Ammonia, NaBH4, MeOH | 75–90 | Controls stereochemistry |

| Oxalate salt formation | Acid-base reaction with oxalic acid | Oxalic acid, EtOH, RT | ~100 | Improves solubility and stability |

Análisis De Reacciones Químicas

Salt Formation and Acid-Base Reactions

The oxalate counterion enables acid-base interactions. Neutralization with strong bases (e.g., NaOH) regenerates the free amine, 1-amino-3-morpholin-4-ylpropan-2-ol, while metathesis with other acids (e.g., HCl) forms alternative salts (e.g., hydrochloride) .

Example Reaction:

Oxalate stability under acidic conditions is limited; decomposition occurs at elevated temperatures, releasing CO₂ .

Alkylation and Acylation of the Primary Amine

The primary amine undergoes nucleophilic substitution or acylation. For instance, reactions with acyl chlorides (e.g., benzoyl chloride) yield amides, while alkylation with epoxides (e.g., glycidyl phthalimide) forms secondary amines .

Key Data:

| Reaction Type | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Acylation | Benzoyl chloride | THF, 60°C, 12 h | 92% | |

| Alkylation | (S)-Glycidyl phthalimide | Methanol/water, reflux | 87.5% |

Esterification and Oxidation of the Hydroxyl Group

The secondary alcohol participates in esterification with carboxylic acids or anhydrides. Oxidation (e.g., with MnO₂) converts the hydroxyl group to a ketone, though this is less common due to steric hindrance from the morpholine ring .

Example:

Morpholine Ring Reactivity

The morpholine ring can undergo ring-opening under acidic conditions or act as a weak base. For example, protonation in HCl forms a water-soluble ammonium chloride derivative .

Notable Reaction:

Complexation with Metal Ions

The amine and morpholine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalysis and materials science .

Example:

Degradation and Stability Studies

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and forming morpholine-derived residues. Oxalate-mediated redox reactions with Mn oxides produce Mn²⁺ and CO₂ .

Key Stability Data:

| Condition | Observation | Reference |

|---|---|---|

| pH < 3 | Oxalate decomposition | |

| T > 200°C | Thermal degradation |

Aplicaciones Científicas De Investigación

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.

Industry: The compound can be used in the production of various industrial chemicals and materials.

Mecanismo De Acción

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate can be compared with other similar compounds, such as 1-amino-2-propanol and morpholine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural analogs of 1-amino-3-morpholin-4-ylpropan-2-ol oxalate, focusing on morpholine-containing amines with variations in backbone and substituents:

| Compound ID | Chemical Name | CAS Number | Purity | Molecular Formula | Key Features |

|---|---|---|---|---|---|

| ST-7626 | This compound | 1078162-98-7 | 95% | C₇H₁₆N₂O₂·C₂H₂O₄ | Oxalate salt; alcohol + amine + morpholine |

| ST-8605 | 1-Amino-3-morpholin-4-ylpropan-2-ol | 39849-45-1 | 96% | C₇H₁₆N₂O₂ | Free base; same core without oxalate |

| QZ-4451 | 6-Amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione | 924834-96-8 | 95% | C₁₀H₁₅N₅O₃ | Pyrimidine-dione core; morpholine-ethyl chain |

| QZ-5966 | 2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one | 37409-97-5 | 95% | C₈H₁₁N₅O₂ | Pyrimidinone core; morpholine at C6 |

| QZ-3247 | 6-Amino-1-(3-morpholin-4-ylpropyl)pyrimidine-2,4-dione | 924846-85-5 | 95% | C₁₁H₁₇N₅O₃ | Extended propyl-morpholine chain |

Key Observations :

- Backbone Diversity : ST-7626 and ST-8605 share a propan-2-ol backbone, while analogs like QZ-4451 and QZ-3247 incorporate pyrimidine-dione scaffolds, which may confer distinct electronic and steric properties.

- Morpholine Positioning: In QZ-5966, the morpholine ring is directly attached to the pyrimidinone core, whereas in ST-7626, it is part of a flexible side chain.

Actividad Biológica

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C8H14N2O4

CAS Number : 1078162-98-7

The compound features a morpholine ring, an amino group, and an oxalate moiety, which contribute to its biological activity through various mechanisms of interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The hydroxyl and amino groups are crucial for these interactions, influencing both antimicrobial and antioxidant properties.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, potentially impacting neurotransmitter systems.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against several pathogens. Studies have indicated its effectiveness against drug-resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| Escherichia coli | 128 |

| Klebsiella pneumoniae | 256 |

| Candida auris | Varies |

Research highlights the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant strains .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. The compound showed significant radical scavenging ability, indicating its potential role in mitigating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

In a study focusing on modified derivatives of this compound, researchers found promising results against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited MIC values comparable to existing treatments, suggesting their viability as alternative therapeutic options.

Case Study 2: Oxidative Stress Research

Another investigation assessed the impact of the compound on oxidative stress markers in cell cultures. Results indicated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), supporting its potential therapeutic application in conditions characterized by oxidative damage .

Q & A

Q. Optimization strategies :

- Vary stoichiometric ratios of morpholine to precursor (1:1 to 1:1.2).

- Screen temperatures (0–25°C) during coupling to minimize side reactions.

- Use HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity and adjust reaction times .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- X-ray crystallography : For unambiguous structural determination, use SHELX software for data refinement (e.g., SHELXL for small-molecule refinement) .

- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl to verify morpholine ring protons (δ 3.5–4.0 ppm) and oxalate counterion signals.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mass spectrometry to quantify impurities (e.g., unreacted precursors) .

Q. Example impurity profile :

| Impurity ID | Structure | Detection Method |

|---|---|---|

| Oxalic acid | HOOC-COOH | Ion chromatography |

| Morpholine-N-oxide | Morpholine with oxidized N-atom | LC-MS (m/z 117.08) |

Advanced: How can researchers resolve discrepancies between crystallographic and spectroscopic data during structure validation?

Answer:

Discrepancies often arise from:

- Polymorphism : Different crystal packing may alter XRD data while NMR reflects solution-state conformers. Use differential scanning calorimetry (DSC) to detect polymorphs .

- Dynamic effects : Flexible morpholine rings may show averaged NMR signals. Perform variable-temperature NMR or DFT calculations to model conformational exchange.

- Refinement errors : Re-analyze XRD data with SHELXL using restraints for bond lengths/angles and validate against Hirshfeld surfaces .

Advanced: What methodologies are effective for quantifying oxalate content and assessing its stability?

Answer:

- Titrimetric analysis : Direct titration with potassium permanganate (KMnO) in acidic conditions, monitoring endpoint via colorimetry .

- Spectrophotometry : Complexation with ferrous ions (Fe) and measurement at λ = 510 nm (calibration range: 0.1–10 mM) .

- Stability studies :

- Accelerated degradation under UV light (ICH Q1B guidelines) with HPLC tracking of oxalate decomposition products.

- pH-dependent stability: Test buffered solutions (pH 2–9) at 40°C for 4 weeks, comparing degradation kinetics via Arrhenius plots.

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying conditions?

Answer:

- pH-dependent hydrolysis : Prepare buffers (phosphate, acetate, borate) and incubate at 37°C. Monitor degradation via LC-MS, focusing on morpholine ring opening or oxalate decarboxylation .

- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition onset temperatures. Correlate with DSC data for phase transitions.

- Mechanistic probes :

- Isotopic labeling (e.g., O in oxalate) to track reaction pathways.

- Trapping experiments with nucleophiles (e.g., NH) to identify reactive intermediates.

Advanced: What strategies mitigate synthetic impurities, and how are they characterized?

Answer:

- Byproduct suppression : Use scavenger resins (e.g., polymer-bound isocyanates) during coupling steps to trap excess amines .

- Impurity profiling :

- LC-MS/MS : Identify trace impurities like 2-(4-Formylphenyl)-propanoic acid (m/z 179.05) using reference standards .

- NMR spiking : Add authentic impurity samples to confirm HPLC peak assignments.

Q. Common impurities :

- Unreacted morpholine : Detect via GC-MS (retention time = 3.2 min).

- Oxalate esters : Hydrolyze samples in 0.1M NaOH and quantify liberated oxalic acid .

Advanced: How can computational methods enhance understanding of the compound’s physicochemical properties?

Answer:

- Molecular docking : Model interactions with biological targets (e.g., enzymes with morpholine-binding pockets) using AutoDock Vina.

- Solubility prediction : Apply Hansen solubility parameters (HSPiP software) to optimize solvent systems for crystallization.

- pK estimation : Use MarvinSketch or ACD/Labs to predict protonation states of the amino and morpholine groups (experimentally validate via potentiometry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.